molecular formula C23H13Cl3N4O2 B11973818 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B11973818
M. Wt: 483.7 g/mol
InChI Key: XUOIYAJBURTWFO-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is a complex heterocyclic compound It is known for its unique structural features, which include a pyrazole ring fused with a pyrano ring, and substituted with various functional groups such as amino, phenyl, trichlorophenyl, furyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate then undergoes a cyclocondensation reaction with malononitrile, aromatic aldehydes, and a suitable catalyst under reflux conditions to yield the desired compound .

Industrial Production Methods

the use of eco-friendly catalysts such as choline chloride-based deep eutectic solvents has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H13Cl3N4O2

Molecular Weight

483.7 g/mol

IUPAC Name

6-amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H13Cl3N4O2/c24-12-8-14(25)19(15(26)9-12)17-7-6-16(31-17)18-13(10-27)22(28)32-23-20(18)21(29-30-23)11-4-2-1-3-5-11/h1-9,18H,28H2,(H,29,30)

InChI Key

XUOIYAJBURTWFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)C5=C(C=C(C=C5Cl)Cl)Cl

Origin of Product

United States

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